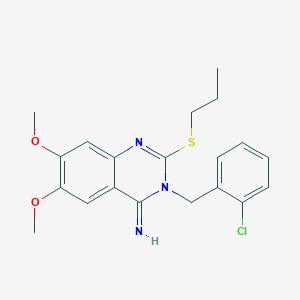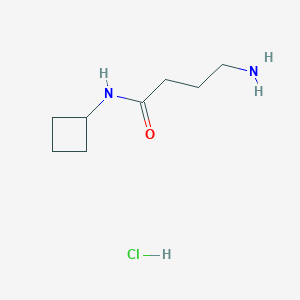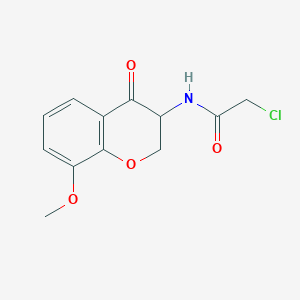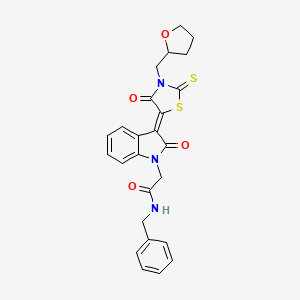
3-(2-chlorobenzyl)-6,7-dimethoxy-2-(propylsulfanyl)-4(3H)-quinazolinimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorobenzyl)-6,7-dimethoxy-2-(propylsulfanyl)-4(3H)-quinazolinimine, also known as CDPQ, is a novel quinazolinimine compound with a wide range of potential applications in scientific research. It has been studied for its mechanism of action, biochemical and physiological effects, and potential uses in laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Quinazolinimine Derivatives Synthesis : Research has explored the synthesis of quinazolinimine derivatives as analogs to potent antitumor alkaloids, highlighting the compound's relevance in medicinal chemistry (Phillips & Castle, 1980). These synthetic pathways offer insights into developing compounds with potential antitumor activities.
Antimalarial Activity : A significant focus has been on synthesizing 6,7-dimethoxyquinazoline-2,4-diamines to evaluate their antimalarial activity. The studies have identified promising drug leads, underscoring the compound's potential in treating malaria (Mizukawa et al., 2021).
Antihypertensive Derivatives : Research into 4-amino-6,7-dimethoxyquinazoline derivatives has shown potential antihypertensive effects, suggesting the compound's utility in developing cardiovascular medications (Manoury et al., 1986).
Biological Activities and Applications
Cytotoxic Effects on Leukemia Cells : Studies have indicated that certain 4(3H)quinazolinimines exhibit selective cytotoxic effects on human acute promyelocytic leukemia cells, presenting a novel approach to leukemia treatment (Becerra et al., 2017).
Anticonvulsant Agents : Novel 3-aryl/heteroaryl-substituted quinazolinones have been synthesized and evaluated for their anticonvulsant activity, offering insights into new treatments for seizure disorders (Das et al., 2014).
Cholinesterase Inhibitors : Research into homobivalent quinazolinimines has revealed their potential as nanomolar inhibitors of cholinesterases, with specificity toward butyrylcholinesterase, suggesting applications in treating neurodegenerative diseases (Decker, 2006).
Propiedades
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-propylsulfanylquinazolin-4-imine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2S/c1-4-9-27-20-23-16-11-18(26-3)17(25-2)10-14(16)19(22)24(20)12-13-7-5-6-8-15(13)21/h5-8,10-11,22H,4,9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZLQFNDBCYEDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=CC(=C(C=C2C(=N)N1CC3=CC=CC=C3Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2811560.png)
![1-[4-(1,2,4-Oxadiazol-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2811561.png)
![1-[2-(4-Nitrophenyl)ethyl]piperidine-4-carbaldehyde](/img/structure/B2811563.png)

![4-Methyl-1-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2811565.png)

![benzyl (2-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)-2-oxoethyl)carbamate](/img/structure/B2811567.png)
![(5-Tert-butyl-1,2-oxazol-3-yl)methyl 4-[(prop-2-enoylamino)methyl]benzoate](/img/structure/B2811570.png)
